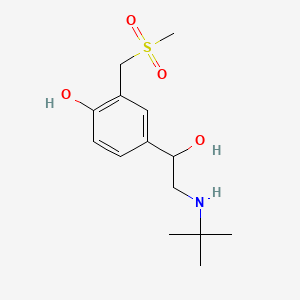
t-Boc-N-amido-PEG9-Amine
Vue d'ensemble
Description
t-Boc-N-amido-PEG9-Amine is a monodisperse polyethylene glycol (PEG) reagent that contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Applications De Recherche Scientifique
t-Boc-N-amido-PEG9-Amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
t-Boc-N-amido-PEG9-Amine is primarily used as a cleavable 4-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies in the ADCs, which are designed to bind to specific receptors on the surface of cancer cells .
Mode of Action
This compound contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form bonds with these groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form a stable bond with the antibody, creating a linker that can be cleaved to release the drug at the target site .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific drug that is attached to the linker. By attaching to the antibody, the compound allows the drug to be carried directly to the cancer cells, where it can exert its therapeutic effect .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. The compound’s ADME properties will therefore depend on the specific characteristics of the drug and the antibody it is linked to .
Result of Action
The primary result of the action of this compound is the targeted delivery of drugs to cancer cells. By forming a stable bond with the antibody, the compound allows the drug to be carried directly to the cells that express the target receptor . Once at the target site, the linker can be cleaved to release the drug, allowing it to exert its therapeutic effect .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This can enhance the compound’s stability and efficacy in the physiological environment . Additionally, the compound’s action can be influenced by the pH of the environment, as the Boc group can be deprotected under mild acidic conditions .
Analyse Biochimique
Biochemical Properties
t-Boc-N-amido-PEG9-Amine is a cleavable 4-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs). The amino group is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with carboxylic acids and activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Temporal Effects in Laboratory Settings
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG9-Amine typically involves the reaction of a PEG chain with a Boc-protected amine. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The Boc group is introduced to protect the amine during the synthesis process and can be removed under mild acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-amido-PEG9-Amine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Substitution: The amino group can react with carboxylic acids, activated NHS esters, aldehydes, and ketones.
Click Chemistry: The compound can participate in Click Chemistry reactions with azides to form stable triazole linkages.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.
Substitution: Reagents like carboxylic acids, NHS esters, aldehydes, and ketones are used under appropriate conditions.
Click Chemistry: Copper catalysts are often required for the reaction with azides.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Triazole Linkages: Formed during Click Chemistry reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-amido-PEG4-Amine: A shorter PEG chain with similar properties.
t-Boc-N-amido-PEG23-Amine: A longer PEG chain with increased solubility and stability.
t-Boc-N-amido-PEG9-Propargyl: Contains an alkyne group for Click Chemistry reactions.
Uniqueness
t-Boc-N-amido-PEG9-Amine is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGVFBQUXJWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405128 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-43-7 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















